N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core. This bicyclic scaffold is partially saturated (3,4,6,7-tetrahydro), imparting conformational flexibility compared to fully aromatic systems. The molecule is substituted at two key positions:
- Position 2 of the pyrimidine ring bears a thioether-linked acetamide group, with the acetamide nitrogen attached to a 2-methoxyphenyl moiety.
- Position 3 of the pyrimidine ring is substituted with a 3-methoxyphenyl group.
The methoxy groups on both aromatic rings likely influence electronic properties (e.g., electron-donating effects) and solubility.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-28-15-7-5-6-14(12-15)25-21(27)20-17(10-11-30-20)24-22(25)31-13-19(26)23-16-8-3-4-9-18(16)29-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZPPIHHMCYXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of methoxy groups and a thioacetamide moiety contributes to its pharmacological profile.
Structural Formula
Molecular Weight
- Molecular Weight : 398.48 g/mol
Antifungal Activity
Research indicates that compounds with similar structural features exhibit significant antifungal properties. For instance, derivatives of thieno[3,2-d]pyrimidines have shown efficacy against various fungal strains, including Fusarium oxysporum. The presence of methoxy groups in the aromatic rings is believed to enhance this activity.
Case Studies
- Study on Antifungal Efficacy : A study demonstrated that related thieno[3,2-d]pyrimidine derivatives had Minimum Inhibitory Concentration (MIC) values ranging from 6.25 µg/mL to 12.5 µg/mL against Fusarium oxysporum, suggesting a promising antifungal potential for structurally related compounds .
Anticancer Activity
The compound's structural analogs have also been investigated for their anticancer properties. Compounds containing the benzimidazole pharmacophore are noted for their ability to inhibit topoisomerases and induce apoptosis in cancer cells.
Research Findings
- Inhibition of Cancer Cell Viability : A study reported that certain derivatives exhibited IC50 values as low as 14.1 μmol/L against breast cancer cell lines, highlighting their potential as anticancer agents .
The proposed mechanisms of action for compounds similar to N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide include:
- Topoisomerase Inhibition : Compounds have been shown to interfere with DNA replication and transcription by inhibiting topoisomerase enzymes.
- Apoptosis Induction : Certain derivatives can trigger programmed cell death in cancer cells through various pathways.
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the thieno-pyrimidine core but differ in substituents, saturation, and biological profiles. Below is a detailed comparison based on the evidence provided:
Structural Analogues with Thieno[3,2-d]Pyrimidine Cores
Substituent Effects on Physicochemical Properties
- Methoxy Position : The target compound’s 2-methoxyphenyl group (vs. 3-methoxyphenyl in ) alters steric and electronic environments. For example, in 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide (), the 3-methoxy group results in distinct NMR shifts (δ 7.28–3.75 ppm) compared to other regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
